molecular formula C16H11FN2O2S B2411497 NF-kappaBeta activator 1 CAS No. 2387524-59-4

NF-kappaBeta activator 1

Cat. No.: B2411497
CAS No.: 2387524-59-4
M. Wt: 314.33
InChI Key: SSUFECODNVILSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NF-kappaBeta activator 1 is a compound that plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaBeta) pathway. This pathway is integral to various cellular processes, including inflammation, immune response, cell proliferation, and survival. This compound is particularly significant in the context of diseases such as cancer, autoimmune disorders, and neurodegenerative diseases .

Scientific Research Applications

NF-kappaBeta activator 1 has a wide range of applications in scientific research, including:

Mechanism of Action

The classic “canonical” NF-kappaBeta complex is a heterodimer of p50 and RelA . Various extracellular signals can enter the cell via membrane receptors and activate the enzyme IκB kinase (IKK). IKK, in turn, phosphorylates the IκBα protein, which results in ubiquitination, dissociation of IκBα from NF-kappaBeta, and eventual degradation of IκBα by the proteasome . The activated NF-kappaBeta is then translocated into the nucleus where it binds to specific sequences of DNA called response elements (RE) .

Safety and Hazards

NF-kappaBeta activator 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

NF-kappaBeta activator 1 plays a crucial role in immune and inflammatory responses, cell growth, survival, and development . Deregulated NF-kappaBeta activation contributes to the pathogenesis of chronic immune-mediated diseases . Future research could focus on developing cell-type specific NF-kappaBeta inhibitors to increase therapeutic efficacy while minimizing adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 1 typically involves the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes:

Chemical Reactions Analysis

Types of Reactions: NF-kappaBeta activator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

NF-kappaBeta activator 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its specific activation of the NF-kappaBeta pathway and its potential therapeutic applications in various diseases. Its ability to selectively target this pathway makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUFECODNVILSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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